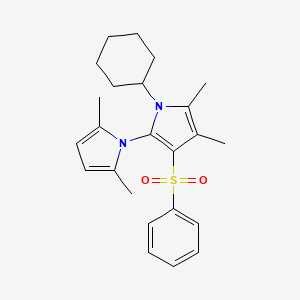
3'-(benzenesulfonyl)-1'-cyclohexyl-2,4',5,5'-tetramethyl-1'H-1,2'-bipyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a bipyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic aromatic substitution reactions are common, especially involving the benzenesulfonyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosulfonic acid for sulfonation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Bipyrrole derivatives: Compounds with a bipyrrole core, which may have different substituents affecting their properties.
Uniqueness
3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-cyclohexyl-2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c1-17-15-16-18(2)25(17)24-23(29(27,28)22-13-9-6-10-14-22)19(3)20(4)26(24)21-11-7-5-8-12-21/h6,9-10,13-16,21H,5,7-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDGTDPYAGJFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(N2C3CCCCC3)C)C)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001319.png)
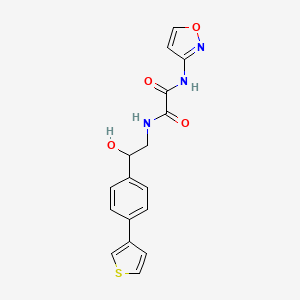
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)
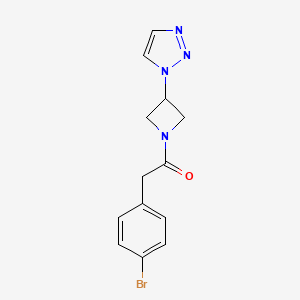
![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)
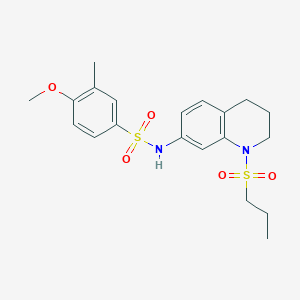
![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)

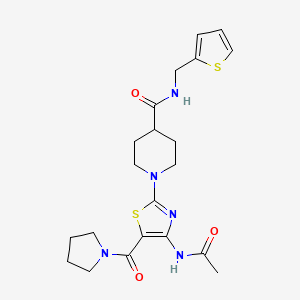
![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)
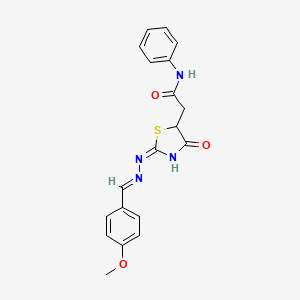

![ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3001340.png)
